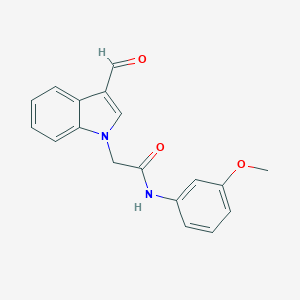
2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, commonly known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the field of cancer research. FIIN-3 is a potent inhibitor of fibroblast growth factor receptor (FGFR) kinases, which are known to play a crucial role in cancer cell proliferation and survival.
作用机制
FIIN-3 inhibits 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides by binding to the ATP-binding pocket of the kinase domain. This prevents ATP from binding to the kinase, thereby inhibiting its activity. 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides play a crucial role in cancer cell proliferation and survival by activating downstream signaling pathways such as the MAPK and PI3K/Akt pathways. Inhibition of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides by FIIN-3 results in the downregulation of these pathways, leading to reduced cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
FIIN-3 has been shown to have a selective inhibitory effect on 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides, with minimal off-target effects on other kinases. In addition to its anti-proliferative and pro-apoptotic effects, FIIN-3 has also been found to inhibit angiogenesis, which is crucial for tumor growth and metastasis. FIIN-3 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use in combination therapy.
实验室实验的优点和局限性
One of the major advantages of FIIN-3 is its high potency and selectivity for 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides. This makes it an ideal tool for studying the role of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides in cancer biology. However, one limitation of FIIN-3 is its low aqueous solubility, which can make it difficult to use in certain experimental settings. In addition, the synthesis of FIIN-3 is complex and requires multiple steps, which can limit its availability for research purposes.
未来方向
For the development of FIIN-3 and other 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide inhibitors include the development of more potent and selective inhibitors, as well as the identification of biomarkers that can predict response to 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide inhibition. In addition, the combination of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide inhibitors with other targeted therapies and immunotherapies is an area of active research.
合成方法
The synthesis of FIIN-3 involves a multi-step process. The starting material, 3-amino-4-methoxybenzoic acid, is first protected with a tert-butyloxycarbonyl (Boc) group. The Boc-protected intermediate is then converted to the corresponding acid chloride, which is reacted with 3-methoxyaniline to form the amide. The final step involves the introduction of the formyl group using a Vilsmeier-Haack reaction. The overall yield of the synthesis is approximately 30%, and the purity of the final product is confirmed by HPLC and NMR spectroscopy.
科学研究应用
FIIN-3 has been extensively studied for its potential as a therapeutic agent in cancer treatment. 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides are known to be overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides has been shown to reduce cancer cell proliferation and induce apoptosis. FIIN-3 has been found to be a potent inhibitor of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides, with an IC50 value in the low nanomolar range. In preclinical studies, FIIN-3 has shown promising results in inhibiting tumor growth in xenograft models of breast cancer and lung cancer.
属性
产品名称 |
2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide |
|---|---|
分子式 |
C18H16N2O3 |
分子量 |
308.3 g/mol |
IUPAC 名称 |
2-(3-formylindol-1-yl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H16N2O3/c1-23-15-6-4-5-14(9-15)19-18(22)11-20-10-13(12-21)16-7-2-3-8-17(16)20/h2-10,12H,11H2,1H3,(H,19,22) |
InChI 键 |
NCQDBVYKJAJKIE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
溶解度 |
0.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297776.png)
![4-chloro-N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297778.png)
amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297779.png)
![N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B297780.png)
![N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B297781.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B297782.png)
![N-cyclohexyl-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B297784.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B297787.png)
![2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297795.png)
![(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297798.png)
![2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B297800.png)
![4-chloro-N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B297801.png)
![3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B297804.png)
![3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297805.png)